N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid
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Overview
Description
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is an organic compound with the molecular formula C16H16N2O5. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a nitrophenoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 3-bromoaniline to yield 3-[2-(4-nitrophenoxy)ethoxy]aniline. Finally, the acetamide group is introduced through acetylation using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-[2-(4-aminophenoxy)ethoxy]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-[2-(4-nitrophenoxy)ethoxy]benzoic acid and acetamide.
Scientific Research Applications
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxyethoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide, n-(4-nitrophenyl)-: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
Uniqueness
Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial processes.
Properties
CAS No. |
19157-65-4 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-3-2-4-16(11-13)23-10-9-22-15-7-5-14(6-8-15)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
NTJRZHQHSKXTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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